Fipexide

Descripción general

Descripción

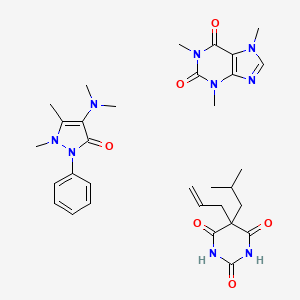

Fipexide es un fármaco psicoactivo perteneciente a la clase química de las piperazinas. Fue desarrollado en Italia en 1983 y se usó principalmente como fármaco nootrópico en Italia y Francia para el tratamiento de la demencia senil. su uso ha disminuido debido a raras reacciones adversas como fiebre y hepatitis .

Aplicaciones Científicas De Investigación

Fipexide se ha utilizado en varias aplicaciones de investigación científica, que incluyen:

Química: this compound se estudia por sus propiedades químicas y reacciones.

Mecanismo De Acción

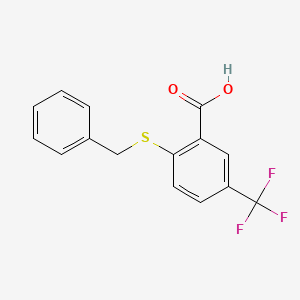

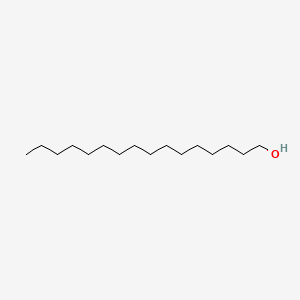

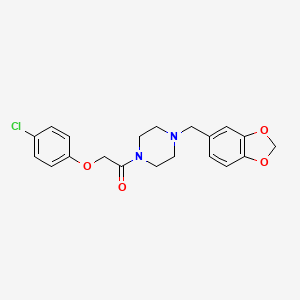

Fipexide ejerce sus efectos al reducir la actividad de la adenilato ciclasa estriatal, lo que mejora el rendimiento cognitivo a través de la neurotransmisión dopaminérgica. Es una unión amídica de parachlorofenoxiacetato y metilendioxibencilpiperazina, y se metaboliza a esta última, que juega un papel significativo en sus efectos .

Métodos De Preparación

Fipexide se sintetiza mediante un proceso de varios pasos. La síntesis comienza con la alquilación de piperazina con dos equivalentes de cloruro de piperonilo en presencia de bromuro de cetrimonio, lo que da como resultado 1,4-bis-piperonilpiperazina. Este intermedio se trata luego con ácido 4-clorofenoxiacético en condiciones catalizadas por bases para desplazar uno de los grupos piperonilo, produciendo this compound .

Análisis De Reacciones Químicas

Fipexide experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir this compound en diferentes formas reducidas.

Sustitución: this compound puede experimentar reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Comparación Con Compuestos Similares

Fipexide es similar en acción a otros fármacos nootrópicos como el piracetam y tiene similitudes estructurales con la centrofenoxina. A diferencia de estos compuestos, la combinación única de parachlorofenoxiacetato y metilendioxibencilpiperazina de this compound contribuye a su perfil farmacológico distinto .

Compuestos Similares

- Piracetam

- Centrofenoxina

- Befuralina

- Piberalina

Propiedades

IUPAC Name |

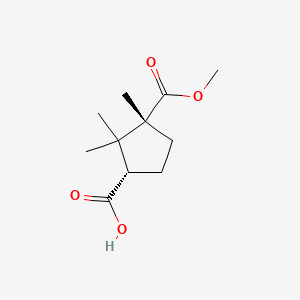

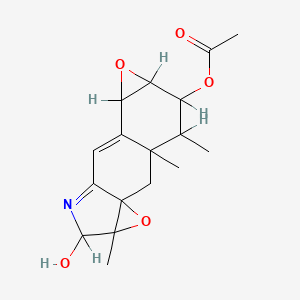

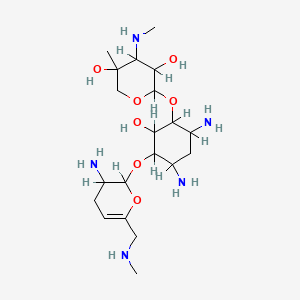

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c21-16-2-4-17(5-3-16)25-13-20(24)23-9-7-22(8-10-23)12-15-1-6-18-19(11-15)27-14-26-18/h1-6,11H,7-10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUJHVVEMMWLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044657 | |

| Record name | Fipexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34161-24-5 | |

| Record name | Fipexide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34161-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fipexide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034161245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13790 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fipexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fipexide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FIPEXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG44VME01D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Fipexide?

A1: While the exact mechanism of action remains unclear, research suggests that this compound acts as a mild dopamine agonist. [] It is believed to indirectly affect dopamine receptors in the hypothalamus and pituitary gland by reducing dopamine re-uptake at the pre-synaptic level. []

Q2: What are the downstream effects of this compound's interaction with the dopaminergic system?

A2: this compound administration has been shown to significantly decrease serum prolactin levels in elderly patients. [] This effect is consistent with dopamine's inhibitory influence on prolactin release. Notably, this compound did not affect other pituitary hormones like growth hormone, gonadotropins (LH and FSH), thyrotropin, or cortisol. []

Q3: Does this compound directly interact with dopamine receptors?

A3: Current research suggests that this compound does not directly bind to dopamine receptors. Instead, its effects are likely mediated through indirect modulation of dopamine levels in the synapse. []

Q4: How does this compound impact cognitive function?

A4: Studies in rodents indicate that this compound exhibits cognitive-enhancing properties. [, , ] It has demonstrated efficacy in improving learning and memory in various animal models, including those with induced amnesia. [, , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound hydrochloride monohydrate is C20H21ClN2O4·HCl·H2O. [] The molecular weight of this compound (free base) is 372.84 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided abstracts do not detail specific spectroscopic data, the crystal structure of this compound hydrochloride monohydrate has been determined using X-ray diffraction. [] This structural information reveals the spatial arrangement of atoms within the molecule.

Q7: How do structural modifications of this compound affect its activity?

A7: While the provided abstracts do not specifically address SAR studies, research on this compound's metabolites highlights the importance of the catechol moiety for its potential toxicity. [, , ] Demethylenation of this compound leads to the formation of a reactive o-quinone via the catechol intermediate. [, , ] This o-quinone readily reacts with nucleophiles like glutathione and cysteine, potentially leading to protein adduct formation and toxicity. [, , , , ]

Q8: What is known about the stability of this compound under various conditions?

A8: The provided research abstracts do not offer specific information regarding this compound's stability under various conditions.

Q9: What is the ADME profile of this compound?

A9: While the provided abstracts don't provide detailed ADME data, research mentions the identification of this compound metabolites in rat urine using gas chromatography-mass spectrometry. [] This suggests that this compound undergoes metabolism and subsequent excretion. Additionally, research highlights the formation of reactive metabolites and their potential role in this compound's toxicity. [, , , ]

Q10: What in vitro models have been used to study this compound?

A10: Researchers have utilized rat and human hepatocytes to investigate the formation of this compound's reactive metabolites in vitro. [] These studies provide insights into the metabolic pathways and potential toxicity of this compound.

Q11: What in vivo models have been used to study this compound?

A11: Several animal models have been used to study this compound, primarily focusing on its effects on cognitive function and its potential as a nootropic agent. Studies have been conducted in albino rats using various behavioral paradigms like the active conditioned avoidance method (shuttle-box), passive avoidance method (step-down), and two-way active avoidance with punishment reinforcement (shuttle box). [, , , , , , ] These models allow researchers to assess learning, memory, and the impact of this compound on cognitive performance.

Q12: Have any clinical trials been conducted on this compound?

A12: Yes, a placebo-controlled, double-blind clinical trial investigated the efficacy of this compound in treating severe cognition disorders in elderly patients. [] The study demonstrated significant improvement in various cognitive parameters in the this compound group compared to placebo. []

Q13: What are the known toxic effects of this compound?

A13: this compound has been withdrawn from the market due to toxic effects observed in humans. [] Research indicates that its toxicity may be linked to the formation of reactive metabolites, particularly the o-quinone formed through demethylenation of this compound. [, , , ] This reactive metabolite can bind to proteins, potentially leading to hepatotoxicity and other adverse effects. [, , , ]

Q14: What specific adverse effects have been reported in association with this compound use?

A14: Drug-induced fever is a documented adverse effect of this compound, with several cases reported in a national pharmacovigilance survey. [] Additionally, this compound has been linked to severe cases of fulminant hepatitis requiring liver transplantation. []

Q15: What analytical methods have been employed to study this compound and its metabolites?

A15: Researchers have utilized various analytical techniques to characterize this compound and its metabolites: * Liquid chromatography/mass spectrometry (LC/MS): This technique has been extensively used for identifying and characterizing this compound metabolites in vitro. [, , , ] Different LC/MS approaches, including hybrid quadrupole-linear ion trap instruments and accurate mass data from QqTOF measurements, have been employed. [] * Gas chromatography-mass spectrometry (GC-MS): This method has been used to analyze this compound metabolites in rat urine. [] * High-resolution mass spectrometry (HRMS): HRMS, particularly in combination with electrospray ionization time-of-flight (ESI-TOF), has been employed to identify and characterize reactive metabolites trapped with glutathione and its analogs. [, ]

Q16: What strategies have been explored for improving the detection of reactive metabolites formed by this compound?

A16: Researchers have developed several methods to enhance the detection of this compound's reactive metabolites, including:

- Trapping with glutathione and analogs: Trapping reactive metabolites with glutathione (GSH) and analyzing the resulting conjugates by LC/MS is a common approach. [, , , ]

- Use of brominated glutathione analog: A brominated analog of glutathione, N-(2-bromocarbobenzyloxy)-GSH (GSH-Br), has shown improved sensitivity and selectivity for detecting reactive metabolites compared to GSH alone. []

- In-source collision-induced dissociation (ISCID) and extraction of product ion (XoPI): This technique utilizes the characteristic fragmentation pattern of GSH conjugates to selectively detect reactive metabolites. []

- Mass defect filtering and isotope pattern matching: These data processing techniques, often combined with HRMS data, facilitate the identification of GSH-trapped reactive metabolites. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.